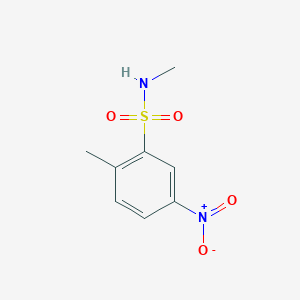
2-(2-Chloro-6-methylphenyl)acetonitrile
Overview
Description
2-(2-Chloro-6-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a benzene ring substituted with a chlorine atom and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)acetonitrile typically involves the reaction of 2-chloro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyano group, yielding the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium cyanide (NaCN) in DMSO under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Various substituted nitriles depending on the substituent introduced.
Reduction: 2-(2-Chloro-6-methylphenyl)ethylamine.
Oxidation: 2-(2-Chloro-6-methylphenyl)acetic acid.
Scientific Research Applications
2-(2-Chloro-6-methylphenyl)acetonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving nitrile compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylphenyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The cyano group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)acetonitrile
- 2-(4-Chlorophenyl)acetonitrile
- 2-(2-Methylphenyl)acetonitrile
Uniqueness
2-(2-Chloro-6-methylphenyl)acetonitrile is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This structural arrangement can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other similar nitrile derivatives.
Properties
IUPAC Name |
2-(2-chloro-6-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJQWPCJVQWLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2754562.png)


![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)
![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
![2,5-dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2754571.png)
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)



